2,2'-(1,2,4-thiadiazole-3,5-diyldisulfanediyl)bis[N-(4-methoxyphenyl)acetamide]
Description
The compound 2,2'-(1,2,4-thiadiazole-3,5-diyldisulfanediyl)bis[N-(4-methoxyphenyl)acetamide] (CAS: 425372-95-8) is a structurally complex molecule featuring a 1,2,4-thiadiazole core linked via disulfide bonds to two N-(4-methoxyphenyl)acetamide moieties. Its molecular formula is C₂₀H₂₀N₄O₄S₃, with a molecular weight of 476.592 g/mol . The 1,2,4-thiadiazole ring is a heterocyclic scaffold known for its versatility in medicinal chemistry, particularly in the development of antimicrobial, anticancer, and neuroprotective agents .
This compound has been synthesized via cross-coupling strategies, leveraging the reactivity of iodine or bromine substituents on the thiadiazole core . Its structural characterization includes NMR, IR, and X-ray crystallography, confirming the planar geometry of the thiadiazole ring and the spatial arrangement of the acetamide groups .
Properties
Molecular Formula |
C20H20N4O4S3 |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
2-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-thiadiazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H20N4O4S3/c1-27-15-7-3-13(4-8-15)21-17(25)11-29-19-23-20(31-24-19)30-12-18(26)22-14-5-9-16(28-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,21,25)(H,22,26) |
InChI Key |
OMNYKLJHTFOQIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENYL)-2-{[3-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,2,4-thiadiazole ring.
Introduction of the Methoxyphenyl Group: This step involves the attachment of the methoxyphenyl group to the thiadiazole ring through a series of substitution reactions.
Formation of the Carbamoyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXYPHENYL)-2-{[3-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(4-METHOXYPHENYL)-2-{[3-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-2-{[3-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound is compared to structurally related thiadiazole and isothiazole derivatives (Table 1):
Key Observations:
Substituent Effects: 4-Methoxyphenyl groups (as in the target compound and 3,5-bis(4-methoxyphenyl)-1,2,4-thiadiazole) improve solubility and enhance interactions with biological targets, such as enzymes or receptors . The cyano group in the isothiazole derivative () introduces strong electron-withdrawing effects, which may stabilize the heterocyclic core and modulate binding affinity in anticancer applications .
Core Heterocycle Differences :
- 1,2,4-Thiadiazole derivatives exhibit greater thermal and oxidative stability compared to isothiazoles due to the aromaticity and electron distribution within the ring .
- The disulfide bridge in the target compound enables reversible redox behavior, a feature absent in simpler thiadiazoles like 3,5-bis(4-methoxyphenyl)-1,2,4-thiadiazole .
Biological Activity: Compounds with 4-methoxyphenyl groups (e.g., the target compound and 3,5-bis(4-methoxyphenyl)-1,2,4-thiadiazole) show marked anticonvulsant and antimicrobial activities, attributed to hydrogen bonding and hydrophobic interactions with target sites . The 2-fluorophenyl analogue () may exhibit neuroprotective properties due to fluorinated aryl groups’ ability to mimic endogenous biomolecules .
Physicochemical Properties
- The disulfide-linked acetamide structure of the target compound results in a higher topological polar surface area (TPSA: ~124 Ų) compared to non-acetamide derivatives, impacting membrane permeability .
- 3,5-bis(4-chlorophenyl)-1,2,4-thiadiazole () exhibits lower solubility in polar solvents due to halogenated substituents, whereas methoxy groups enhance solubility in DMSO and ethanol .
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